molecular formula C7H7BrN2O2 B1275501 5-Bromo-4-methyl-2-nitroaniline CAS No. 40371-63-9

5-Bromo-4-methyl-2-nitroaniline

Cat. No.: B1275501
CAS No.: 40371-63-9
M. Wt: 231.05 g/mol
InChI Key: CEVXSOYABRHNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position

Scientific Research Applications

5-Bromo-4-methyl-2-nitroaniline has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

The mode of action of 5-Bromo-4-methyl-2-nitroaniline involves a series of chemical reactions. The compound is synthesized through a multistep process that includes nitration, conversion of the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability . Furthermore, the compound’s interaction with biological targets can be influenced by the physiological conditions of the environment, such as the presence of specific enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-nitroaniline is unique due to the presence of all three substituents (bromo, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXSOYABRHNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402221
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-63-9
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.